
1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties and Anti-convulsive Activity
This compound falls under a category of new triazole derivatives possessing valuable pharmacological properties, particularly noted for its anti-convulsive activity. It is highlighted for its potential in treating epilepsy and conditions of tension and agitation, showcasing the compound's significance in neurological research and therapy development. The derivatives of triazoles, including the specific compound , are synthesized to explore their medicinal chemistry applications, aiming to address various central nervous system (CNS) disorders (R. Shelton, 1981)[https://consensus.app/papers/words-three-symbols-shelton/654419cc69de5cdb982ffc2de8893fe4/?utm_source=chatgpt].
Molecular Rearrangements and Synthetic Applications
Research on molecular rearrangements of triazoles, including derivatives similar to the mentioned compound, underscores their potential in synthetic organic chemistry. These studies elucidate the conditions under which structural isomers of triazoles can interconvert, paving the way for novel synthetic pathways and applications in medicinal chemistry and drug design (G. L'abbé, Maria Bruynseels, P. Delbeke, & S. Toppet, 1990)[https://consensus.app/papers/rearrangements-4‐iminomethyl‐123‐triazoles-labbé/55a08c8e7e0652e19b4ce2efb3a951ee/?utm_source=chatgpt].
Corrosion Inhibition
The triazole derivative "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" demonstrates excellent corrosion inhibition properties for mild steel in acidic media. This application is vital for industrial settings where corrosion resistance is crucial, highlighting the compound's role in materials science and engineering. The study of such derivatives informs the development of more effective corrosion inhibitors (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002)[https://consensus.app/papers/study-mechanism-inhibiting-efficiency-lagrenée/4c558cd35d385376884d7a8c77277c79/?utm_source=chatgpt].
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including those structurally related to the specified compound, has identified promising antimicrobial activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern over antibiotic resistance. By exploring the efficacy of triazole-based compounds against various microorganisms, scientists aim to develop novel antimicrobial treatments (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Novel Polyamides and Material Science Applications
The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties, while not directly related to the exact compound mentioned, showcases the broader application of triazole derivatives in creating new materials. These polyamides exhibit remarkable thermal stability and solubility, relevant for advanced material applications, including high-performance polymers and composites (Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, & X. Jian, 2012)[https://consensus.app/papers/novel-thermally-polyamides-chain-phenyl135triazine-yu/47a10c820c1052b8a01b46796299a9f1/?utm_source=chatgpt].
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-5-6-13(3)17(9-11)21-19(25)18-14(4)24(23-22-18)15-8-7-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTNHXVHWPCPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

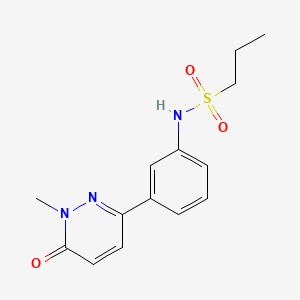

![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)
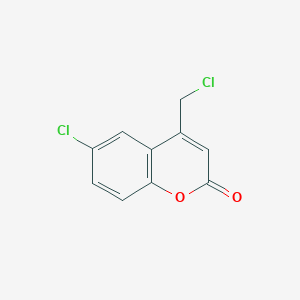
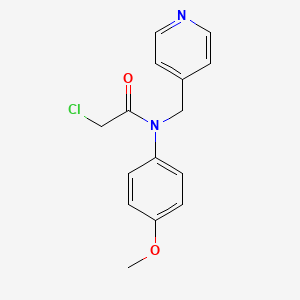
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
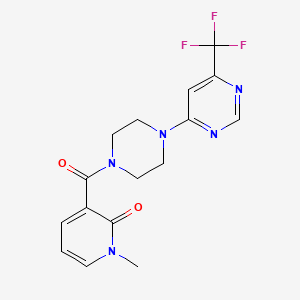
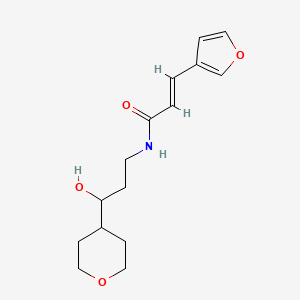
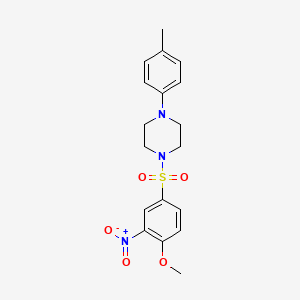
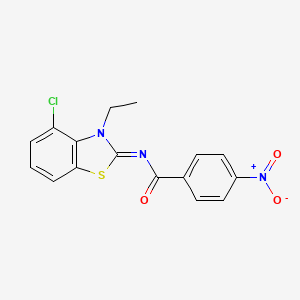
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)